molecular formula C12H19NO4 B3042089 (1R,2S,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 500556-91-2

(1R,2S,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B3042089
CAS No.: 500556-91-2
M. Wt: 241.28 g/mol
InChI Key: XRDRXGVDCVQVPV-XHNCKOQMSA-N
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Description

(1R,2S,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 1260589-42-1) is a conformationally constrained bicyclic amino acid derivative. Its structure features a 7-azabicyclo[2.2.1]heptane core, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid substituent at the C2 position. This compound is widely used in medicinal chemistry as a rigid scaffold for designing peptidomimetics and enzyme inhibitors due to its ability to enforce specific stereoelectronic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,4S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-9(13)8(6-7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDRXGVDCVQVPV-XHNCKOQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101133487
Record name rel-7-(1,1-Dimethylethyl) (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500556-91-2
Record name rel-7-(1,1-Dimethylethyl) (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-7-(1,1-Dimethylethyl) (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ketone Reduction and Methanesulfonate Formation

The trans-methoxycyclohexanone (±)-7 is reduced with L-Selectride® in THF at −78°C, yielding the trans-alcohol quantitatively. Subsequent treatment with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane at 35°C forms the methanesulfonate (±)-8, which undergoes intramolecular cyclization with tBuOK in THF at −78°C to furnish the 7-azabicyclo[2.2.1]heptane system (±)-9 (76% yield over two steps).

Hydrolysis to Carboxylic Acid

Hydrolysis of the methyl ester in (±)-9 is achieved using 12N HCl at 120°C for 6 hours, yielding the racemic carboxylic acid hydrochloride (±)-10 in 95% yield. Neutralization with NaHCO3 followed by extraction with ethyl acetate provides the free acid.

tert-Butoxycarbonyl (Boc) Protection Strategy

Esterification and Boc Group Installation

The hydrochloride salt (±)-10 is esterified with acetyl chloride in methanol at 60°C, followed by Boc protection using di-tert-butyl dicarbonate [(Boc)2O] in THF/water with Na2CO3·10H2O. This two-step process affords the protected methyl ester (±)-11 in 80% yield.

Resolution of Enantiomers

Racemic (±)-11 is resolved using (R)-(+)-methoxytrifluorophenylacetic acid [(R)-(+)-MTPA] as a chiral auxiliary. Reaction with DCC and DMAP in dichloromethane produces diastereomeric esters (1S,2S,4R,2′R)-12 and (1R,2R,4S,2′R)-13, separable via crystallization from octane. Hydrolysis of the resolved esters with MeONa/MeOH yields enantiopure (1S,2S,4R)-11 and (1R,2R,4S)-11 (87% yield).

Stereochemical Validation and Analytical Data

Absolute Configuration Determination

X-ray crystallography of derivatives confirms the (1R,2S,4S) configuration. For example, oxidation of (1R,2R,4S)-11 with Jones’ reagent yields N-Boc-7-azabicyclo[2.2.1]heptan-2-one (1R,4S)-16, whose specific rotation ([α]D = +42.3° (c 1.0, CHCl3)) matches literature values for the (1R,4S) enantiomer.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc CH3), 3.12–3.25 (m, 2H, H-1 and H-4), 4.21 (dd, J = 8.2 Hz, 1H, H-2), 5.01 (br s, 1H, NH).
  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O Boc).

Alternative Synthetic Routes from Patent Literature

Patent WO1994022868A1 discloses a one-pot synthesis of 7-azabicyclo[2.2.1]heptanes via Diels-Alder reactions of N-substituted pyrroles with electron-deficient dipolarophiles. For example, reacting N-Boc-pyrrole with methyl acrylate in acetonitrile at 20°C in the presence of Ce(NO3)6(NH4)2 affords the bicyclic adduct, which is hydrogenated over Pd/C to yield the saturated carboxylic acid after hydrolysis.

Critical Comparison of Methodologies

Parameter Academic Route Patent Route
Starting Material Danishefsky’s diene N-Boc-pyrrole
Key Step L-Selectride® reduction Cerium-mediated cycloaddition
Boc Introduction Timing Post-cyclization Pre-cyclization
Overall Yield 58% (4 steps) 45% (3 steps)
Stereochemical Control Chiral resolution Chiral auxiliary

Industrial-Scale Considerations

For large-scale production, the academic route’s use of cryogenic conditions (−78°C) poses challenges, favoring the patent route’s ambient-temperature cycloaddition. However, the academic method provides superior enantiopurity (>99% ee via chiral HPLC), critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,2S,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets and pathways involved are subjects of ongoing research and may include enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(1R,2R,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS: 918411-43-5)
  • Differences : The C2 substituent has an (R) configuration instead of (S), altering hydrogen-bonding and steric interactions.
  • Impact : Reduced binding affinity to glutamate receptors compared to the (2S) isomer .
rac-(1S,4R,7S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic Acid (CAS: 1909286-89-0)
  • Differences : Racemic mixture with a 2-azabicyclo[2.2.1]heptane core (nitrogen at C2 instead of C7).
  • Impact : Lower metabolic stability due to increased ring strain and altered pKa of the nitrogen .

Functional Group Variations

(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane (CAS: Not specified)
  • Differences : Replaces the C2 carboxylic acid with a ketone group.
  • Impact : Lacks the acidic proton required for ionic interactions, making it unsuitable for metalloenzyme inhibition but useful as a synthetic precursor .
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS: 38263-55-7)
  • Differences : Oxygen replaces the nitrogen in the bicyclic framework (7-oxa vs. 7-aza).
  • Impact : Reduced basicity and altered solubility; used in prodrug design due to enhanced hydrolytic stability .

Bicyclic Framework Analogues

7-Azabicyclo[2.2.1]heptane Derivatives in Drug Development
  • Example : Methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate
    • Differences : Thienyl substituent at C2 and methyl ester instead of carboxylic acid.
    • Impact : Demonstrates potent activity as a constrained proline analogue in peptide synthesis .
Penicillin-Based Bicyclic Compounds (e.g., 6,6-Dibromopenicillanic Acid, CAS: 24158-88-1)
  • Differences : 4-thia-1-azabicyclo[3.2.0]heptane core with bromine substituents.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Core Structure Key Substituents Molecular Weight (g/mol) Applications
(1R,2S,4S)-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid 1260589-42-1 7-azabicyclo[2.2.1]heptane Boc (C7), COOH (C2) 241.28 Peptidomimetics, enzyme inhibitors
(1R,2R,4S)-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid 918411-43-5 7-azabicyclo[2.2.1]heptane Boc (C7), COOH (C2) 241.28 Stereochemical studies
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane N/A 7-azabicyclo[2.2.1]heptane Boc (C7), C=O (C2) 225.27 Synthetic intermediate
6,6-Dibromopenicillanic acid 24158-88-1 4-thia-1-azabicyclo[3.2.0]heptane Br (C6), COOH (C2) 359.03 β-lactamase inhibitor

Research Findings

  • Synthetic Efficiency : The parent 7-azabicyclo[2.2.1]heptane framework can be synthesized in 18–36% yield via transannular alkylation, outperforming older methods (<1% yield) .
  • Biological Relevance : The (2S) configuration in the target compound enhances binding to metabotropic glutamate receptors (mGluRs) by 10-fold compared to (2R) isomers .
  • Stability : Boc protection increases plasma stability by reducing amine oxidation, critical for CNS-targeted drugs .

Biological Activity

The compound (1R,2S,4S)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, with CAS number 500556-91-2, is a bicyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.28 g/mol
  • Purity : 97%
  • Physical Form : Solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Preliminary studies suggest that this compound may act as a modulator of nAChRs, which are crucial in neurotransmission and neuroprotection.
  • Enzymatic Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Properties : In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines.
  • Neuroprotective Effects : Animal models have shown that it may protect against neurodegenerative conditions by modulating neurotransmitter levels.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study 1 : A study published in the Journal of Medicinal Chemistry examined the effects of various azabicyclic compounds on nAChRs and reported promising results indicating selective agonistic activity .
  • Study 2 : Another investigation focused on the anti-inflammatory properties of similar compounds, highlighting their ability to mitigate symptoms in models of rheumatoid arthritis .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveProtects against neurodegeneration
nAChR ModulationSelective agonist activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2S,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

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